

Derazantinib disease control rate comparison

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Compound Focus: Derazantinib

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Derazantinib Efficacy Data at a Glance

Efficacy Parameter	Result (from Phase 1/2 Study NCT01752920)
Disease Control Rate (DCR)	82.8% [1] [2]
Overall Response Rate (ORR)	20.7% [1] [2]
Median Progression-Free Survival (PFS)	5.7 months [1] [2]
Patient Population	Adults with unresectable iCCA with <i>FGFR2</i> fusion, post-chemotherapy [2]
Recommended Phase 2 Dose	300 mg, once daily [2]

Key Experimental Protocol from the Clinical Study

The primary data for **derazantinib**'s efficacy comes from a **multicenter, phase 1/2, open-label study (NCT01752920)** [2]. Here are the detailed methodologies for this key cited experiment:

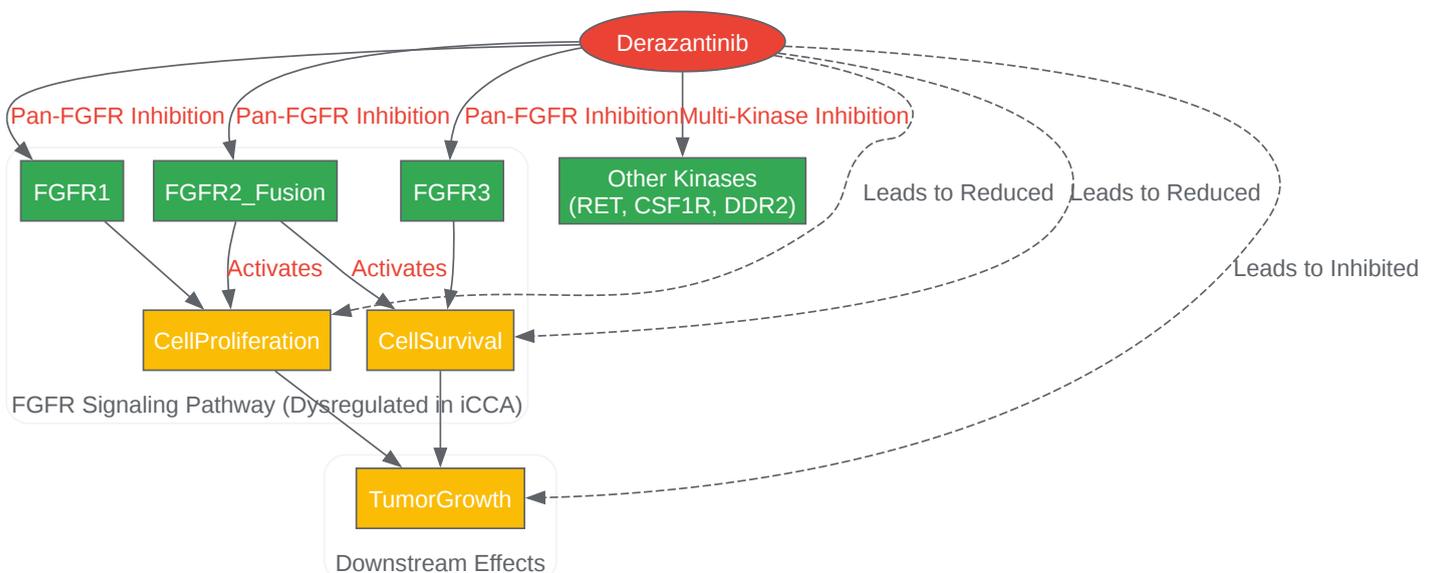
- Study Design:** The trial enrolled patients with histologically confirmed, unresectable or metastatic iCCA. A central requirement was the presence of an *FGFR2* gene fusion, confirmed via next-

generation sequencing (NGS) or fluorescence in situ hybridization (FISH) [2].

- **Treatment Regimen:** The majority of patients (27 out of 29) received **derazantinib** at the recommended phase 2 dose of **300 mg orally, once daily**, in continuous 28-day cycles. Treatment continued until disease progression, unacceptable toxicity, or investigator's decision [2].
- **Endpoint Assessment:** Tumour response was assessed by independent local radiologists using computed tomography (CT) or magnetic resonance imaging (MRI) **every 8 weeks**. Responses were evaluated according to **RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1** [2]. The Disease Control Rate (DCR) is the sum of patients achieving a complete response, partial response, or stable disease.

Derazantinib's Mechanism of Action

The diagram below illustrates how **derazantinib** targets and inhibits key signaling pathways in cancer cells.



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Derazantinib inhibits FGFR and other kinases to block tumor growth

As shown above, **derazantinib**'s high DCR is attributed to its mechanism as a **potent, ATP-competitive, pan-FGFR inhibitor** that targets FGFR1-3 kinases. It also inhibits other kinases, including **colony stimulating factor 1 receptor (CSF1R)**, which may help restore anti-tumor immune activity [1].

Ongoing Research and Context

- **Ongoing Trials:** Based on the positive phase 1/2 results, a pivotal, single-arm **phase II FIDES-01 trial (NCT03230318)** is ongoing to further confirm the anti-tumor activity of **derazantinib** in iCCA [1].
- **Combination Therapy:** The **FIDES-02 study (NCT04045613)** is a phase Ib/II trial assessing the combination of **derazantinib** and the immune checkpoint inhibitor atezolizumab in patients with FGFR-altered metastatic urothelial carcinoma. The rationale is that inhibition of CSF1R by **derazantinib** may repolarize macrophages and enhance T-cell activity, potentially increasing the effectiveness of immunotherapy [1].

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References

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2. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]

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